![molecular formula C6H8N2O B1205310 2,4-Diaminophenol CAS No. 95-86-3](/img/structure/B1205310.png)
2,4-Diaminophenol
Overview
Description
2,4-Diaminophenol, also known as Amidol, is used in the dye manufacturing industries and as a color accelerator in photographic developers . It is also employed as a pharmaceutical intermediate .
Synthesis Analysis
A copolymer resin was synthesized by condensation polymerization reaction of 2,4-diaminophenol, Oxamide, and formaldehyde with 2N NaOH as a catalyst . The purification of the copolymer was carried out by precipitation technique and column chromatography . Schiff-base isomers derived from salicylaldehyde and 2,4-diaminophenol have also been synthesized and characterized by FTIR and UV-visible spectroscopy .Molecular Structure Analysis
The molecular formula of 2,4-Diaminophenol dihydrochloride is CHClNO, with an average mass of 197.062 Da and a monoisotopic mass of 196.017014 Da . The molecular formula of 2,4-Diaminophenol is C6H8N2O .Physical And Chemical Properties Analysis
2,4-Diaminophenol, with a molecular weight of 124.14, occurs as crystals that decompose at 78-80°C . It is very soluble in acids and alkalies, somewhat soluble in alcohol and acetone, and slightly soluble in ether, chloroform, and petroleum ether . 2,4-Diaminophenol dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Carbon Dots for Selective Chromium Detection
Recent research has explored the use of 2,4-Diaminophenol in the synthesis of red light-emitting carbon dots (R-CDs). These R-CDs can selectively recognize chromium (VI):
- Method : The strategy involves enhancing the fluorescence of O-phenylenediamine-based carbon dots using 2,4-diaminophenol .
Pharmaceutical Intermediates
Amidol serves as an intermediate in pharmaceutical synthesis:
Safety and Hazards
Future Directions
While many compounds are considered safe for users at the concentrations in hair dyes, there are conflicting data about a large number of hair dye formulations . A better understanding of the chemical and mechanistic basis of the reported toxicities of hair dye mixtures and individual hair dye ingredients is needed . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .
Mechanism of Action
Target of Action
The primary target of 2,4-Diaminophenol is the mitochondrion, the organelle responsible for cellular respiration . The compound acts as an uncoupler of the mitochondrial oxidative phosphorylation .
Mode of Action
2,4-Diaminophenol interferes with the mitochondrial oxidative phosphorylation in the Krebs cycle . It acts as a proton translocator, diffusing through the inner mitochondrial membrane .
Biochemical Pathways
The compound affects the metabolic pathways of oxidative phosphorylation . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes within the cell, leading to changes in cellular metabolism .
Pharmacokinetics
It’s known that the compound exhibits significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .
Result of Action
The action of 2,4-Diaminophenol results in a disruption of normal cellular energy production. This can lead to various cellular effects, including changes in cell metabolism . It’s important to note that the compound has high acute toxicity, warranting hazard classification .
Action Environment
The action, efficacy, and stability of 2,4-Diaminophenol can be influenced by various environmental factors. For instance, the compound has good chelating ability and can form stable complexes with metal ions . It also exhibits significant fluorescence emission in acidic environments .
properties
IUPAC Name |
2,4-diaminophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMTQIUUWJNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
137-09-7 (di-hydrochloride) | |
Record name | 2,4-Diaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043748 | |
Record name | 2,4-Diaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminophenol | |
CAS RN |
95-86-3 | |
Record name | 2,4-Diaminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diaminophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H691WBT7OS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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